molecular formula C10H11BrN2O B1292634 1-Acetyl-7-bromoindolin-5-amine CAS No. 858193-23-4

1-Acetyl-7-bromoindolin-5-amine

Cat. No. B1292634
M. Wt: 255.11 g/mol
InChI Key: DSPOGIZSYHNAPN-UHFFFAOYSA-N
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Description

1-Acetyl-7-bromoindolin-5-amine is a chemical compound that is likely to be an intermediate or a product in organic synthesis reactions. While the provided papers do not directly discuss this compound, they provide insights into similar compounds and their reactivity, which can be extrapolated to understand the properties and potential reactions of 1-Acetyl-7-bromoindolin-5-amine.

Synthesis Analysis

The synthesis of related indoline derivatives is described in the first paper, where 1-acetyl-2-chloro-3-iminoindoline hydrochloride undergoes nucleophilic substitution reactions. The chlorine atom at the second position is substituted with secondary amines or thiophenol to yield various substituted indoles and indolinones . Although the exact synthesis of 1-Acetyl-7-bromoindolin-5-amine is not detailed, similar methodologies could potentially be applied to synthesize this compound by substituting the appropriate bromine-containing reagent at the seventh position.

Molecular Structure Analysis

The structure of 1-Acetyl-7-bromoindolin-5-amine can be inferred to contain an indoline backbone with an acetyl group at the first position, a bromine atom at the seventh position, and an amine group at the fifth position. The exact molecular geometry and electronic distribution would require further analysis, such as NMR spectroscopy or X-ray crystallography, as performed for the thiadiazole derivatives in the second paper . These techniques would provide detailed information about the bond lengths, angles, and the overall three-dimensional structure of the molecule.

Chemical Reactions Analysis

The reactivity of 1-Acetyl-7-bromoindolin-5-amine can be anticipated based on the reactivity of similar compounds. The presence of the bromine atom suggests that it could undergo further nucleophilic substitution reactions, similar to the chloro derivative discussed in the first paper . The acetyl group may also be involved in reactions, such as hydrolysis or further acylation. The amine group could participate in the formation of amides, Schiff bases, or other nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

Scientific Research Applications

Brain Monoamines and Seizure Mechanisms

Monoamines, including catecholamine and serotonin (5-HT), play crucial roles in regulating seizure susceptibility. Understanding the interactions between monoaminergic and serotonergic neuronal activity is complex but essential for elucidating their correlation with seizure mechanisms. Further studies, especially those focusing on specific brain regions and the relationship with other neurotransmitters like acetylcholine and amino acids, are necessary (Kobayashi & Mori, 1977).

Acetylation in Bacterial Physiology

Acetylation, a modification involving the transfer of an acetyl group onto a substrate, is crucial in various cellular pathways, including gene expression and detoxification. The GCN5-N-acetyltransferase (GNAT) superfamily, found across all domains of life, modifies a wide range of substrates, illustrating the broad role of acetylation in bacterial cellular physiology (Burckhardt & Escalante‐Semerena, 2020).

Chitosan for Contaminant Removal

Chitosan, a biopolymer with primary amino groups, showcases unique properties for metal ion chelation and contaminant coagulation. It's effectively used in the removal of particulate and dissolved contaminants, highlighting its potential in environmental cleanup and water treatment technologies (Guibal et al., 2006).

Antioxidant Activity Methods

The study of antioxidants is pivotal across various fields, including medicine. Various tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, are used to determine antioxidant activity. These methods, based on hydrogen atom transfer, electron transfer, or both, are crucial in analyzing the antioxidant capacity of complex samples, offering insights into their potential therapeutic benefits (Munteanu & Apetrei, 2021).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, according to the GHS classification . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . Please handle it with care and follow all safety guidelines.

properties

IUPAC Name

1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPOGIZSYHNAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646830
Record name 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-7-bromoindolin-5-amine

CAS RN

858193-23-4
Record name 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-7-bromoindolin-5-amine
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